molecular formula C23H18N4O B2494326 (E)-3-(naphthalen-1-yl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide CAS No. 402503-48-4

(E)-3-(naphthalen-1-yl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2494326
CAS No.: 402503-48-4
M. Wt: 366.424
InChI Key: UPSVZYSVMCTKOG-XPIRNMDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(naphthalen-1-yl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a novel chemical entity designed for advanced pharmaceutical and biological research. This Schiff base hybrid compound integrates a naphthalene-substituted pyrazole core, a structure recognized for its significant pharmacological potential. Compounds within this class have demonstrated substantial antiproliferative activity against various human cancer cell lines, making them promising scaffolds in anticancer agent development . Furthermore, related pyrazole derivatives have exhibited potent antioxidant properties ,

Properties

IUPAC Name

3-naphthalen-1-yl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O/c28-23(27-24-15-7-10-17-8-2-1-3-9-17)22-16-21(25-26-22)20-14-6-12-18-11-4-5-13-19(18)20/h1-16H,(H,25,26)(H,27,28)/b10-7+,24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSVZYSVMCTKOG-XPIRNMDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(naphthalen-1-yl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalen-1-yl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(naphthalen-1-yl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(naphthalen-1-yl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(naphthalen-1-yl)-N’-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name & ID Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Properties References
Target Compound R₁: Naphthalen-1-yl, R₂: (E)-3-phenylallylidene C₂₃H₁₈N₄O 366.42 High lipophilicity; extended conjugation for electronic studies
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) R₁: Phenyl, R₂: 2,4-dichlorobenzylidene C₁₉H₁₄Cl₂N₄O 393.25 Electron-withdrawing Cl groups enhance stability; characterized via X-ray/DFT
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) R₁: Methyl, R₂: 4-methoxybenzylidene C₁₃H₁₄N₄O₂ 266.28 Methoxy group improves solubility; studied via DFT/B3LYP
(E)-3-(3-ethoxyphenyl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide (CID 1554068) R₁: 3-Ethoxyphenyl, R₂: (E)-3-phenylallylidene C₂₁H₂₀N₄O₂ 360.41 Ethoxy group modulates electronic effects; collision cross-section predicted
(E)-3-(Naphthalen-1-yl)-N-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide R₁: Naphthalen-1-yl, R₂: 4-nitrobenzylidene C₂₂H₁₆N₅O₃ 406.40 Nitro group increases reactivity; potential for explosive applications

Structural and Electronic Differences

E-DPPC: The 2,4-dichlorobenzylidene substituent increases electron-withdrawing effects, improving thermal stability and altering HOMO-LUMO gaps compared to the target compound . E-MBPC: The 4-methoxybenzylidene group enhances solubility in polar solvents due to the methoxy donor, contrasting with the hydrophobic naphthalenyl group in the target compound .

Computational Insights :

  • E-DPPC : DFT studies (B3LYP/6-311 G**) revealed a dipole moment of 4.12 D and HOMO-LUMO gap of 3.89 eV, indicating moderate reactivity .
  • E-MBPC : Hirshfeld surface analysis showed dominant H···O (23%) and H···C (18%) interactions, reflecting its crystallographic packing .
  • CID 1554068 : Predicted collision cross-section (CCS) values (188.5 Ų for [M+H]⁺) suggest moderate gas-phase stability .

Biological and Pharmacological Potential: While direct data for the target compound are lacking, analogs like E-DPPC and E-MBPC have been evaluated for antimicrobial and anticancer activities. For example, pyrazole derivatives with nitro or chloro substituents often exhibit enhanced bioactivity due to electrophilic reactivity .

Key Research Findings

  • Synthetic Flexibility : The pyrazole-carbohydrazide scaffold allows modular substitution, enabling tuning of electronic (e.g., nitro, methoxy) and steric (e.g., naphthalenyl, allylidene) properties .
  • Crystallographic Trends : Compounds with bulky substituents (e.g., naphthalenyl) often form dense crystal lattices with intermolecular π-π interactions, while smaller substituents (e.g., methyl) favor hydrogen-bonded networks .
  • Pharmacological Gaps : The target compound’s naphthalenyl group may improve blood-brain barrier penetration compared to phenyl analogs, but in vitro toxicity studies are needed .

Biological Activity

(E)-3-(naphthalen-1-yl)-N'-((E)-3-phenylallylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a naphthalene ring, a phenylallylidene group, and a pyrazole ring, which are known to contribute to various biological activities.

The biological activity of this compound is largely attributed to its structural components, which facilitate interactions with various biological targets. Pyrazole derivatives are known for their ability to modulate multiple biological pathways, including:

  • Antioxidant Activity : The presence of the pyrazole moiety allows for the scavenging of free radicals, contributing to the compound's potential as an antioxidant agent.
  • Anticancer Properties : Studies have indicated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Effects : The compound may demonstrate antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Research Findings

Recent studies have focused on evaluating the biological activities of this compound through various experimental approaches.

1. Cytotoxicity Studies

Research has shown that this compound exhibits significant cytotoxicity against several carcinoma cell lines. For instance, in vitro assays using the MTT method revealed:

Cell LineIC50 (μM)Reference
Liver Carcinoma8.74
Lung Carcinoma5.35
Normal Lung Fibroblast>50

These results indicate that this compound has a selective toxicity profile, sparing normal cells while effectively targeting cancerous cells.

2. Antioxidant Activity

The antioxidant potential of this compound was assessed through DPPH radical scavenging assays, showing promising results comparable to standard antioxidants. The structure-function relationship suggests that the naphthalene and pyrazole groups play critical roles in enhancing radical scavenging activity.

3. Antimicrobial Activity

Preliminary screening for antimicrobial activity revealed that this compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : In a study involving xenograft models, administration of this compound resulted in significant tumor reduction compared to control groups, suggesting its efficacy as an anticancer agent.
  • Inflammation Models : Animal models of inflammation demonstrated that treatment with this compound led to reduced edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.